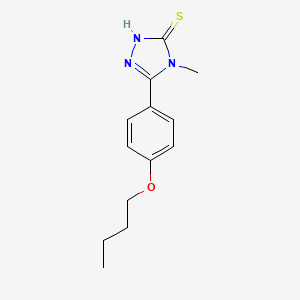

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

説明

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a butoxyphenyl group, a methyl group, and a thiol group attached to the triazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-butoxyphenyl halides.

Methylation: The methyl group can be added through an alkylation reaction using methyl iodide or similar reagents.

Thiol Group Addition: The thiol group is introduced by reacting the intermediate compound with thiourea or similar sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization, distillation, and chromatography.

化学反応の分析

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

- Disulfide formation : Treatment with mild oxidizing agents (e.g., HO or I) yields dimeric disulfides via radical coupling .

- Sulfonic acid formation : Strong oxidants like KMnO or HNO convert the -SH group to -SOH .

Example reaction :

Alkylation Reactions

The thiol group acts as a nucleophile in S-alkylation reactions with alkyl halides or epoxides:

- Reagents : Alkyl halides (e.g., bromoethane, 2-bromo-1-phenylethanone) in the presence of bases like CsCO or KCO .

- Conditions : Typically performed in polar aprotic solvents (DMF, DMSO) at 60–80°C .

Example :Table 1 : Alkylation reactions of triazole-3-thiol derivatives

| Substrate | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| Triazole-3-thiol | 2-Bromoacetophenone | S-Alkylated triazole | 61–79 |

| Triazole-3-thiol | Bromoacetaldehyde | Thioether adduct | 84 |

Reduction Reactions

The triazole ring can undergo partial reduction under specific conditions:

- Reagents : Sodium borohydride (NaBH) or LiAlH in ethanol or THF .

- Outcome : Forms dihydrotriazole derivatives, though this is less common for 4-methyl-substituted triazoles due to steric hindrance .

Nucleophilic Aromatic Substitution

The 4-butoxyphenyl group may participate in substitution under harsh conditions (e.g., HNO/HSO for nitration), though aryl ethers like butoxy are typically resistant .

Triazole Ring Functionalization

- N-Alkylation : The NH group (if present in tautomeric forms) reacts with alkyl halides to form N-alkylated derivatives .

- Schiff Base Formation : Condensation with aldehydes/ketones under acidic conditions .

Example :

Complexation and Coordination Chemistry

The triazole ring and thiol group can coordinate to metal ions (e.g., Cu, Zn):

Acid/Base Behavior

- Deprotonation : The thiol group (pK ~8–10) forms thiolate anions (S) in basic media, enhancing nucleophilicity .

Key Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant anticancer properties. A study demonstrated its potential as a small molecular inhibitor targeting programmed death-ligand 1 (PD-L1), which is crucial in cancer immunotherapy. The compound was synthesized and tested for its ability to disrupt the PD-1/PD-L1 complex, showing comparable efficacy to established inhibitors with low nanomolar inhibitory concentrations (IC50) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A series of derivatives were synthesized and evaluated against various bacterial strains. The results indicated that certain modifications to the triazole structure enhanced its antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Fungicidal Activity

In agricultural research, this compound has been studied for its fungicidal properties. It was found to be effective against a range of fungal pathogens affecting crops. Field trials showed that formulations containing this compound reduced fungal infections significantly compared to untreated controls .

Materials Science

Corrosion Inhibition

The compound's thiol group contributes to its effectiveness as a corrosion inhibitor in metal surfaces. Studies have shown that it forms protective films on metals, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industries where metal durability is critical .

Data Table: Summary of Applications

Case Studies

-

Case Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the synthesis of this compound was described alongside its testing against PD-L1. The compound demonstrated strong binding affinity and effective inhibition of PD-L1 dimerization, crucial for blocking immune evasion by tumors . -

Case Study on Agricultural Use

Field trials conducted on crops treated with formulations containing the compound showed a marked decrease in fungal disease incidence compared to control groups. The results indicated a potential for commercial fungicide development based on this compound .

作用機序

The mechanism of action of 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

類似化合物との比較

Similar Compounds

5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group.

4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the butoxyphenyl group.

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the thiol group.

Uniqueness

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the butoxyphenyl group enhances its lipophilicity, while the thiol group provides a site for further chemical modifications.

生物活性

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₃H₁₇N₃OS

- CAS Number : 847503-26-8

- Structure : The compound features a triazole ring with a butoxyphenyl substituent and a thiol group, contributing to its unique chemical reactivity and biological properties.

Biological Activities

The biological activities of this compound have been investigated in various contexts, including:

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against different cancer cell lines. In particular:

- Cytotoxicity Studies : The compound was evaluated against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). It demonstrated higher selectivity and cytotoxicity towards melanoma cells compared to normal cells .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell migration, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

Triazole derivatives have shown promise as antimicrobial agents. The biological activity profile includes:

- Antibacterial Effects : The compound's derivatives have been tested against various strains of bacteria. Certain studies report significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial activity .

- Antifungal Properties : The triazole scaffold is known for its antifungal activity due to its ability to inhibit fungal cytochrome P450 enzymes. This property makes it a valuable candidate in treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound. Here are key findings:

特性

IUPAC Name |

3-(4-butoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-3-4-9-17-11-7-5-10(6-8-11)12-14-15-13(18)16(12)2/h5-8H,3-4,9H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEFMACKNTZORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166635 | |

| Record name | 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847503-26-8 | |

| Record name | 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。